5-Methyl-2-(pyrrolidin-3-yl)pyridine
Description
5-Methyl-2-(pyrrolidin-3-yl)pyridine is a pyridine derivative featuring a pyrrolidine ring attached to the pyridine core at the 2-position and a methyl group at the 5-position. This compound is structurally characterized by its bicyclic nitrogen-containing heterocycles, which confer unique electronic and steric properties. Such structural attributes make it relevant in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-10(12-6-8)9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3 |
InChI Key |
XABNCUHXJJNVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 5-methyl-2-(pyrrolidin-3-yl)pyridine with structurally analogous pyridine derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Electronic Comparisons
Key Insights :
- Pyrrolidine vs.
- Thiophene vs.
Key Insights :
- Pyrrolidine derivatives may face challenges similar to piperidine analogues (e.g., regioselectivity in substitution reactions).
- The low yield of phosphonate derivatives (20% in ) highlights the difficulty of introducing electron-withdrawing groups compared to nitrogenous rings .
Physicochemical and Spectral Properties
- 5-Methyl-2-(pyrrolidin-3-yl)pyridine : Expected to show strong NH stretching in IR (≈3300 cm⁻¹) and characteristic pyrrolidine ring signals in NMR (δ 1.5–3.5 ppm for CH₂ groups). Similar compounds (e.g., thiazole-based hydrazides in ) exhibit methyl group signals at δ 2.3–2.5 ppm in ¹H NMR .
- 5-Methyl-2-(thiophen-3-yl)pyridine : UV-Vis spectra likely show absorption bands >250 nm due to extended conjugation, as observed in tetrazole-pyridine hybrids () .
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